Regioisomeric Scaffold Differentiation: Divergent Kinase Targeting of Imidazo[1,2-a]pyrimidin-7-one vs. Imidazo[1,2-c]pyrimidin-5-one
The [1,2-a] regioisomer (imidazo[1,2-a]pyrimidin-7-one scaffold) demonstrates pharmacological activity directed toward p38 MAP kinase with reported IC₅₀ values in the ~200 nM range in cellular TNF-α suppression assays [1], and toward GABAA receptors with functional selectivity for the α3 subtype over α1 [2]. In contrast, the regioisomeric [1,2-c] scaffold (imidazo[1,2-c]pyrimidin-5-one) shows no reported p38 or GABAA activity but instead inhibits cyclin-dependent kinase 2 (CDK2) with single-digit micromolar IC₅₀ values (e.g., 2–10 µM range for 8-substituted derivatives) [3]. The bridgehead nitrogen position and carbonyl placement determine which kinase or receptor pocket is accessible.
| Evidence Dimension | Kinase target selectivity determined by regioisomeric scaffold architecture |
|---|---|
| Target Compound Data | Imidazo[1,2-a]pyrimidin-7-one scaffold: p38 MAP kinase IC₅₀ ~200 nM (patent-reported range); GABAA α3/α1 functional selectivity confirmed |
| Comparator Or Baseline | Imidazo[1,2-c]pyrimidin-5-one scaffold: CDK2 IC₅₀ = single-digit µM (2–10 µM for 8-substituted series); no reported p38 or GABAA activity |
| Quantified Difference | Orthogonal target engagement profiles: >10-fold differentiation in primary target class (p38 vs. CDK2); mutually exclusive receptor pharmacology |
| Conditions | In vitro kinase inhibition assays (p38: cellular TNF-α suppression; CDK2: enzyme inhibition assay with cyclin E substrate) |
Why This Matters
A procurement decision for p38- or GABAA-focused programs cannot substitute the [1,2-c] regioisomer and expect maintained activity, as the scaffolds bind to entirely different kinase and receptor families.
- [1] K. C. Rupert, J. R. Henry, J. H. Dodd, et al., "Imidazopyrimidines, Potent Inhibitors of p38 MAP Kinase," Bioorg. Med. Chem. Lett., vol. 13, no. 3, pp. 347–350, 2003. View Source
- [2] S. C. Goodacre, L. J. Street, D. J. Hallett, et al., "Imidazo[1,2-a]pyrimidines as functionally selective GABAA ligands," Bioorg. Med. Chem. Lett., vol. 16, no. 5, pp. 1175–1179, 2006. DOI: 10.1016/j.bmcl.2005.11.098 View Source
- [3] H. Ajani, J. Jansa, R. Jorda, et al., "Imidazo[1,2-c]pyrimidin-5(6H)-one as a novel core of cyclin-dependent kinase 2 inhibitors," J. Mol. Recognit., vol. 31, no. 9, e2720, 2018. View Source
